2-Ethoxyethyl 2-cyanoacrylate
Overview
Description
2-Ethoxyethyl 2-cyanoacrylate is a chemical compound with the molecular formula C8H11NO3. It is an ester of 2-cyanoacrylic acid and is known for its rapid polymerization properties, making it a key component in various adhesive formulations . This compound is particularly valued for its low odor and non-blooming characteristics, which enhance its usability in different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethyl 2-cyanoacrylate typically involves a two-step process:
Esterification: Ethoxyethanol reacts with cyanoacetic acid to form ethoxyethyl cyanoacetate.
Condensation and Depolymerization: Ethoxyethyl cyanoacetate undergoes a condensation reaction with paraformaldehyde to form oligo(ethoxyethyl 2-cyanoacrylate).
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of solvents with lower polarity can lead to the formation of oligomers with higher molecular weights .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethyl 2-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Rapid anionic polymerization in the presence of moisture, forming high molecular weight polymers.
Hydrolysis: Reaction with water leading to the formation of cyanoacrylic acid and ethoxyethanol.
Common Reagents and Conditions:
Moisture: Acts as an initiator for polymerization.
Acidic or Basic Conditions: Can influence the rate and extent of polymerization and hydrolysis.
Major Products:
Poly(this compound): Formed through polymerization.
Cyanoacrylic Acid and Ethoxyethanol: Formed through hydrolysis.
Scientific Research Applications
2-Ethoxyethyl 2-cyanoacrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-ethoxyethyl 2-cyanoacrylate involves rapid anionic polymerization initiated by moisture. The presence of nitrile and ester groups in the molecule leads to polarization of the double bond, facilitating the formation of a high molecular weight polymer. This polymerization process results in strong adhesive bonds between surfaces .
Comparison with Similar Compounds
Ethyl 2-cyanoacrylate: Known for its use in super glues and has similar polymerization properties.
Methyl 2-cyanoacrylate: Commonly used in medical adhesives for its rapid curing and strong bonding characteristics.
Butyl 2-cyanoacrylate: Preferred for skin closure applications due to its flexibility and lower toxicity.
Uniqueness of 2-Ethoxyethyl 2-Cyanoacrylate: this compound stands out due to its low odor and non-blooming properties, making it more suitable for applications where these characteristics are critical. Additionally, its higher toughness compared to conventional ethyl cyanoacrylate makes it a preferred choice for industrial applications requiring durable bonds .
Properties
IUPAC Name |
2-ethoxyethyl 2-cyanoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-4-5-12-8(10)7(2)6-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPHMACOQAPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26877-41-8 | |
Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26877-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5066744 | |
Record name | 2-Ethoxyethyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21982-43-4 | |
Record name | Ethoxyethyl 2-cyanoacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21982-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxyethyl cyanoacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021982434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-, 2-ethoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethoxyethyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethyl 2-cyanoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXYETHYL CYANOACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L74VT267ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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